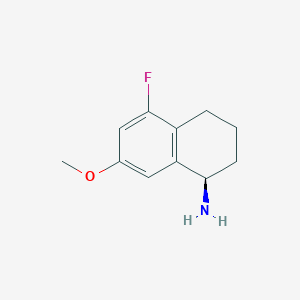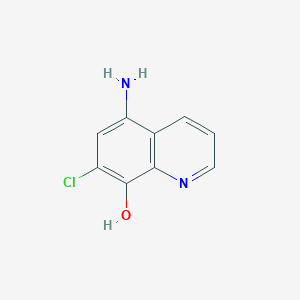
5-Amino-7-chloroquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-7-chloroquinolin-8-ol is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring. It is known for its significant biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-chloroquinolin-8-ol can be achieved through several methods. One common method involves the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by treatment with different carbonyl compounds . Another method includes the use of ultrasound irradiation to facilitate the reaction, which has been shown to increase the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-7-chloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
5-Amino-7-chloroquinolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections and cancer.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-7-chloroquinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in DNA synthesis, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound’s ability to form complexes with metal ions also contributes to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-5-chloroquinolin-8-ol: Similar in structure but with different substitution patterns.
5-Chloro-7-aminoquinolin-8-ol: Another isomer with similar biological activities.
8-Hydroxyquinoline: Lacks the amino and chlorine substituents but shares the hydroxyl group.
Uniqueness
5-Amino-7-chloroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chlorine, and hydroxyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
5-amino-7-chloroquinolin-8-ol |
InChI |
InChI=1S/C9H7ClN2O/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H,11H2 |
Clave InChI |
SGTCJELVYQFTNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2N)Cl)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



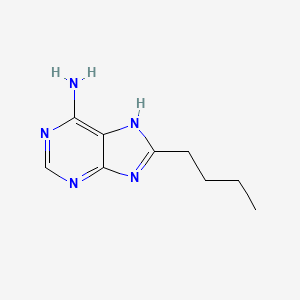
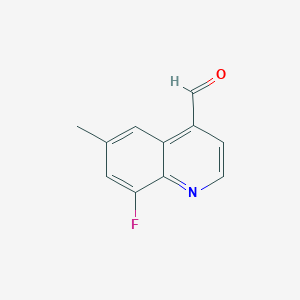



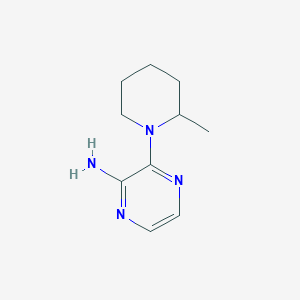
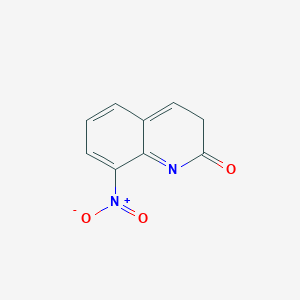
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)
![5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904180.png)
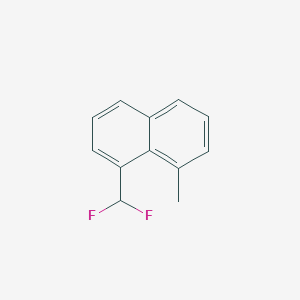
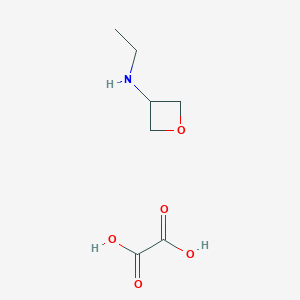
![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)
